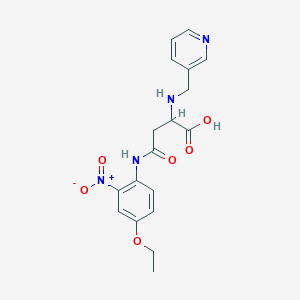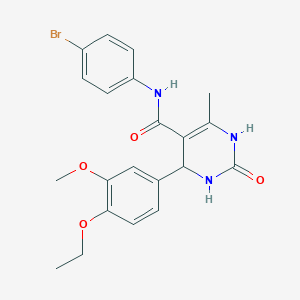![molecular formula C23H28N6O3 B2760257 2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223844-70-9](/img/structure/B2760257.png)
2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds that contain a triazole ring fused with a quinazoline ring . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structure of compounds within the [1,2,4]triazolo[4,3-a]quinazoline family and related heterocyclic compounds. For instance, Chernyshev et al. (2008) detailed the synthesis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], which were obtained through condensation and subsequent reactions, including hydrogenation, alkylation, acylation, and sulfonylation, to produce novel hydrogenated [1,2,4]triazolo[5,1-b]quinazolines (Chernyshev et al., 2008). These synthetic routes and structural analyses provide insights into potential modifications and applications of structurally related compounds.
Antimicrobial Applications
A novel series of compounds, including 1H-1,2,3-triazole-4-carboxamides and triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating moderate to good activities (Pokhodylo et al., 2021). This suggests that compounds with the [1,2,4]triazoloquinazoline core might hold potential as antimicrobial agents.
Synthetic Pathways and Reactivity
The reactivity of certain [1,2,4]triazoloquinazolines with chlorocarboxylic acid chlorides to produce amides and further reactions leading to novel heterocyclic structures was explored by Chernyshev et al. (2014), highlighting the versatility of these compounds in synthesizing polycondensed heterocycles (Chernyshev et al., 2014). This reactivity could be relevant for developing new materials or pharmaceuticals.
Potential Antitumor Activity
Stevens et al. (1984) discussed the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones with potential broad-spectrum antitumor activity, noting their curative activity against certain leukemia strains (Stevens et al., 1984). Although the specific compound of interest was not mentioned, the structural and functional similarities suggest potential research avenues into its antitumor applications.
properties
IUPAC Name |
2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15(2)10-12-27-21(31)18-9-8-16(20(30)25-17-6-4-3-5-7-17)14-19(18)29-22(27)26-28(13-11-24)23(29)32/h8-9,14-15,17H,3-7,10,12-13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJCXMRTIEMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

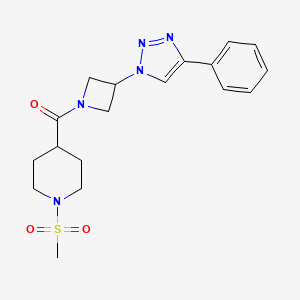

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)
![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)
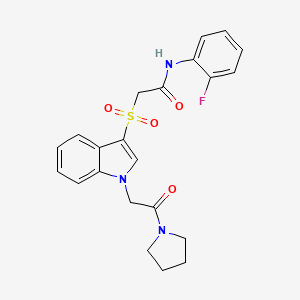



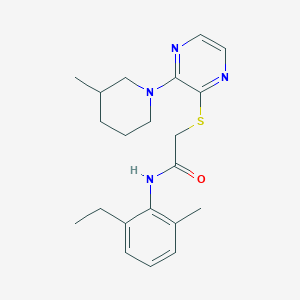

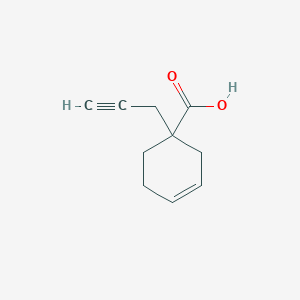
![2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2760193.png)
